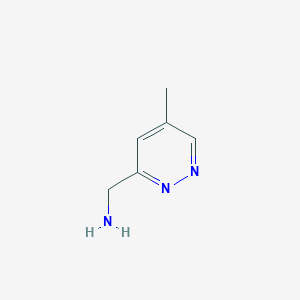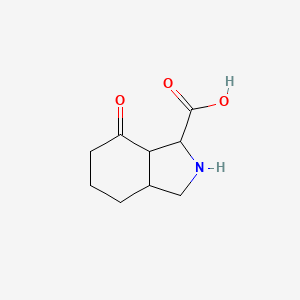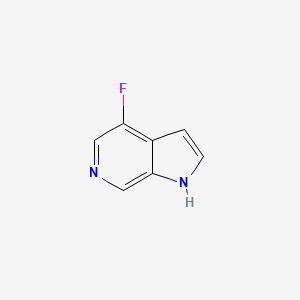
4-氟-6-氮杂吲哚
描述
4-Fluoro-6-azaindole is a heterocyclic compound that belongs to the azaindole family Azaindoles are characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical and biological properties
科学研究应用
4-Fluoro-6-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It finds applications in the development of agrochemicals and materials science .
作用机制
Target of Action
4-Fluoro-6-azaindole is a potent inhibitor that primarily targets the viral envelope protein gp120 . This protein is crucial for the Human Immunodeficiency Virus Type 1 (HIV-1) to attach and enter host cells .
Mode of Action
The compound interacts with its target, gp120, by binding to it and inhibiting its function . This interaction prevents the virus from attaching to the host cell, thereby blocking the entry of the virus into the cell .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoro-6-azaindole are primarily related to the life cycle of HIV-1 . By inhibiting gp120, the compound disrupts the virus’s ability to infect new cells, thus halting the spread of the infection within the host .
Pharmacokinetics
Azaindoles, in general, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They can be finely tuned to modulate Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .
Result of Action
The primary result of the action of 4-Fluoro-6-azaindole is the inhibition of HIV-1 attachment to host cells . This leads to a decrease in the spread of the virus within the host, potentially slowing the progression of the disease .
生化分析
Biochemical Properties
4-Fluoro-6-azaindole plays a significant role in biochemical reactions, particularly as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process crucial for many cellular functions. 4-Fluoro-6-azaindole has been shown to interact with several kinases, inhibiting their activity and thereby affecting various signaling pathways. The compound’s interaction with kinases involves binding to the ATP-binding site, which prevents the transfer of phosphate groups and disrupts downstream signaling processes .
Cellular Effects
The effects of 4-Fluoro-6-azaindole on cells are profound, influencing various cellular processes and functions. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, 4-Fluoro-6-azaindole can alter the phosphorylation status of key proteins involved in cell growth, differentiation, and apoptosis. This modulation of signaling pathways can lead to changes in gene expression, impacting the transcription of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 4-Fluoro-6-azaindole exerts its effects through binding interactions with biomolecules, particularly kinases. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, where it forms hydrogen bonds and hydrophobic interactions with amino acid residues. This binding inhibits the kinase’s catalytic activity, preventing the phosphorylation of target proteins. Additionally, 4-Fluoro-6-azaindole may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-6-azaindole can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, 4-Fluoro-6-azaindole may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to 4-Fluoro-6-azaindole can result in sustained inhibition of kinase activity, but the compound’s effectiveness may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 4-Fluoro-6-azaindole vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, 4-Fluoro-6-azaindole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant kinase inhibition, but exceeding this threshold can lead to toxicity .
Metabolic Pathways
4-Fluoro-6-azaindole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, involving processes such as hydroxylation, glucuronidation, and sulfation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s and transferases. The metabolites of 4-Fluoro-6-azaindole can have different biological activities and may contribute to the compound’s overall effects on cellular function .
Transport and Distribution
Within cells and tissues, 4-Fluoro-6-azaindole is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 4-Fluoro-6-azaindole may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Fluoro-6-azaindole within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Fluoro-6-azaindole is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct 4-Fluoro-6-azaindole to specific organelles, where it can exert its effects on local signaling pathways and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-azaindole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the intermediate, which then undergoes cyclization to yield 4-Fluoro-6-azaindole .
Industrial Production Methods: Industrial production of 4-Fluoro-6-azaindole may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency .
化学反应分析
Types of Reactions: 4-Fluoro-6-azaindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated azaindoles, and various substituted derivatives .
相似化合物的比较
- 4-Bromo-6-azaindole
- 4-Chloro-6-azaindole
- 4-Methyl-6-azaindole
Comparison: 4-Fluoro-6-azaindole is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in drug discovery and development .
属性
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEHYFFOPVMPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289957 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-64-6 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-fluoro-6-azaindole derivatives interact with their target and what are the downstream effects?
A: 4-fluoro-6-azaindole derivatives act as HIV-1 attachment inhibitors by targeting the viral envelope protein gp120. [] This interaction prevents the virus from binding to the host cell, effectively inhibiting viral attachment and subsequent entry into the cell. [] By blocking this crucial initial step in the HIV-1 lifecycle, these compounds effectively suppress viral replication. []
Q2: What is the relationship between the structure of 4-fluoro-6-azaindole derivatives and their activity as HIV-1 attachment inhibitors?
A: Research has revealed a strong structure-activity relationship (SAR) for these compounds. [] Modifications at the 7-position of the 4-fluoro-6-azaindole core significantly impact potency. [] Specifically, substituents capable of adopting a coplanar conformation, either through internal hydrogen bonding or by avoiding steric hindrance, tend to exhibit enhanced anti-HIV activity. [] This finding highlights the importance of optimizing the 7-position substituent for potent inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


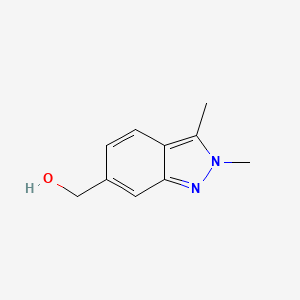
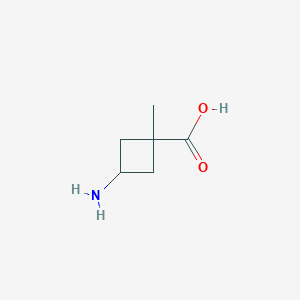
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
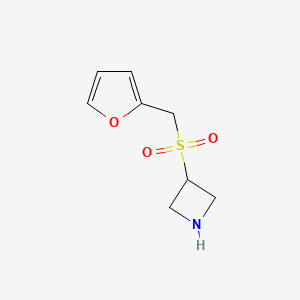
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)
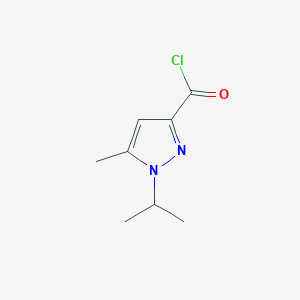
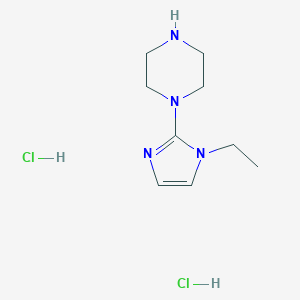
![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

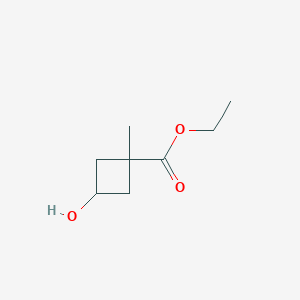
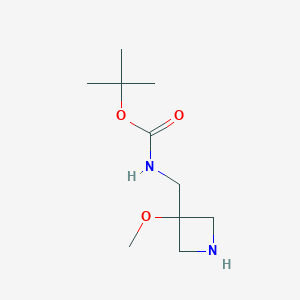
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
